2-amino-N-(3-methylpyridin-2-yl)benzamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-N-(3-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSMCWCONKKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190313 | |
| Record name | Benzamide, o-amino-N-(3-methyl-2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36844-99-2 | |
| Record name | Benzamide, o-amino-N-(3-methyl-2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036844992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, o-amino-N-(3-methyl-2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Context of 2 Amino N 3 Methylpyridin 2 Yl Benzamide Within the Benzamide Class
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. researchgate.net The core structure of 2-amino-N-(3-methylpyridin-2-yl)benzamide consists of a benzamide (B126) moiety substituted with an amino group at the 2-position and an N-substituted 3-methylpyridin-2-yl group. This specific arrangement of functional groups imparts a distinct three-dimensional architecture and electronic distribution to the molecule.
The fundamental benzamide structure is a versatile scaffold in medicinal chemistry and materials science. mdpi.com The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) allows for the formation of stable intermolecular interactions, which can be crucial for binding to biological targets or for the assembly of supramolecular structures. mdpi.com The amino group on the benzene ring further increases the potential for hydrogen bonding and can act as a key interaction point.
The table below outlines the key structural features of this compound.
| Feature | Description |
| Core Structure | Benzamide |
| Substituents on Benzene Ring | 2-amino group |
| N-Substitution | 3-methylpyridin-2-yl group |
| Molecular Formula | C13H13N3O uni.lu |
| Key Functional Groups | Amide, Aromatic Amine, Pyridine (B92270) |
Rationale for Academic Investigation of Pyridine Substituted Benzamides
The academic interest in pyridine-substituted benzamides stems from the diverse biological activities exhibited by compounds containing these two key structural motifs. Pyridine (B92270) rings are a common feature in many pharmaceuticals and natural products, valued for their ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic properties.
The combination of a pyridine ring with a benzamide (B126) scaffold has led to the discovery of compounds with a wide range of biological activities. For instance, various pyridine-substituted benzamide analogues have been investigated for their potential as:
Antimicrobial agents: Research has shown that certain 2-aminobenzamide (B116534) derivatives possess antibacterial and antifungal properties. researchgate.net The specific substitution pattern on both the benzamide and pyridine rings can significantly influence the antimicrobial spectrum and potency.
Glucokinase activators: N-pyridin-2-yl benzamide analogues have been designed and synthesized as allosteric activators of glucokinase, a key enzyme in glucose metabolism. researchgate.netmdpi.com This line of research is particularly relevant for the development of new treatments for type 2 diabetes. uni.lu
Enzyme inhibitors: The structural framework of pyridine-substituted benzamides makes them suitable candidates for the design of enzyme inhibitors. For example, they have been explored as inhibitors of MSK1, a potential target in inflammatory diseases like asthma. mdpi.com
Overview of Research Areas Pertaining to 2 Amino N 3 Methylpyridin 2 Yl Benzamide and Its Analogues
De Novo Synthesis Routes for the Benzamide Core
The construction of the fundamental this compound structure can be achieved through several synthetic pathways, primarily involving amide bond formation.
Amide Coupling Strategies Utilizing Aminopyridines and Benzoic Acid Derivatives
The most direct method for synthesizing the benzamide core is through the coupling of an aminopyridine with a benzoic acid derivative. This classic approach in organic chemistry often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govresearchgate.net
Common strategies involve converting the carboxylic acid into a more reactive species, such as an acyl chloride or using coupling reagents. nih.govresearchgate.net For instance, the reaction of 2-amino-3-methylpyridine with 2-aminobenzoyl chloride would yield the desired product. Alternatively, a variety of coupling reagents can be employed to mediate the reaction between the free carboxylic acid and the amine. These reagents are designed to facilitate amide bond formation under mild conditions, often with high yields. nih.gov
A study on the synthesis of N-substituted benzamide derivatives utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) for coupling various aniline (B41778) derivatives with functionalized carboxylic acids, a method applicable to the synthesis of the title compound. nih.gov Another general procedure for amidation involves the use of titanium tetrachloride (TiCl4) to directly condense carboxylic acids and amines. nih.gov
| Coupling Reagent System | Reactants | Conditions | Outcome |
| EDC, DMAP, cat. HOBt | Functionalized carboxylic acids and aniline derivatives | Acetonitrile | Good to excellent yields of amide derivatives. nih.gov |
| TiCl4 | Carboxylic acids and amines | Pyridine, 85 °C | Moderate to excellent yields of corresponding amides. nih.gov |
| Imidazolium salt-supported Mukaiyama reagent | Benzoic acid and aniline | NEt3, THF, N2 atm, reflux | Good yield of the desired amide. rsc.org |
This table summarizes various amide coupling strategies applicable to the synthesis of the benzamide core.
Catalytic Approaches in Benzamide Formation (e.g., Fe₂Ni-BDC, other Metal-Organic Frameworks)
In recent years, the use of heterogeneous catalysts, particularly metal-organic frameworks (MOFs), has gained traction for amide synthesis due to their high efficiency and reusability. proquest.comchemmethod.com A notable example is the use of a bimetallic Fe₂Ni-BDC (BDC = 1,4-benzenedicarboxylate) MOF as a catalyst. proquest.comsemanticscholar.org This catalyst has demonstrated high efficiency in the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene through a Michael addition amidation reaction. proquest.commdpi.com The reaction proceeds with an 82% isolated yield when conducted in dichloromethane (B109758) at 80°C for 24 hours. researchgate.net The Fe₂Ni-BDC catalyst is also reusable, maintaining good activity for up to six cycles. proquest.comresearchgate.net
The proposed mechanism suggests that the two different metal centers in the Fe₂Ni-BDC framework work synergistically to improve the reaction yield compared to single-metal MOFs like Ni-BDC or Fe-BDC. proquest.com Other MOFs, such as Co/Fe-MOF, have also been effectively used for the oxidative amidation of 2-aminopyridine and benzaldehyde. researchgate.netresearchgate.net
| Catalyst | Reactants | Conditions | Yield |
| Fe₂Ni-BDC | 2-aminopyridine and trans-β-nitrostyrene | Dichloromethane, 80°C, 24h | 82% proquest.comresearchgate.net |
| Ni-BDC | 2-aminopyridine and trans-β-nitrostyrene | Dichloromethane, 80°C, 24h | Lower than Fe₂Ni-BDC proquest.com |
| Fe-BDC | 2-aminopyridine and trans-β-nitrostyrene | Dichloromethane, 80°C, 24h | Lower than Fe₂Ni-BDC proquest.com |
| Co/Fe-MOF | 2-aminopyridine and benzaldehyde | 1,4-dioxane, 120°C | Good to 94% researchgate.net |
This interactive table showcases the efficiency of various metal-organic framework catalysts in the synthesis of N-(pyridin-2-yl)-benzamide derivatives.
Functionalization and Derivatization Strategies on the this compound Scaffold
Once the core structure is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at either the benzamide ring or the pyridine moiety.
Introduction of Substituents on the Benzamide Ring
The synthesis of various N-(pyridin-2-yl)-benzamide derivatives has been achieved using the Fe₂Ni-BDC catalyst with substituted trans-β-nitrostyrenes, leading to differently substituted benzamide rings in the final products. proquest.com
| Parent Compound | Modification | Resulting Compound |
| N-(pyridin-2-yl)-benzamide | Introduction of a halogen at the 5-position of the benzamide ring | 5-Halo-N-(pyridin-2-yl)-benzamide |
| N-(pyridin-2-yl)-benzamide | Introduction of an alkyl group at the 5-position of the benzamide ring | 5-Alkyl-N-(pyridin-2-yl)-benzamide |
| N-(pyridin-2-yl)-benzamide | Introduction of a hydroxyl group at the 6-position of the benzamide ring | 6-Hydroxy-N-(pyridin-2-yl)-benzamide |
| N-(pyridin-2-yl)-benzamide | Introduction of a methoxy (B1213986) group at the 6-position of the benzamide ring | 6-Methoxy-N-(pyridin-2-yl)-benzamide |
This table illustrates examples of substituent introduction on the benzamide ring.
Modifications of the Pyridine Moiety
Modifications to the pyridine ring of the this compound scaffold can also lead to novel derivatives with altered biological activities. The presence of a substituent on the pyridine ring of 2-aminopyridine has been shown to slightly reduce the yield in the Fe₂Ni-BDC catalyzed synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com
Synthesizing a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) involved modifying the pyridine ring to explore new pesticidal lead compounds. nih.gov This highlights the importance of pyridine moiety modifications in the development of new functional molecules.
Advanced C-H Activation for Remote Functionalization (e.g., Palladium-mediated)
A powerful strategy for the functionalization of the benzamide scaffold is through direct C-H activation. uni-muenster.de Palladium-catalyzed C-H activation has emerged as a particularly effective method for the regioselective functionalization of benzamides. nih.govnih.govresearchgate.net This approach allows for the direct conversion of C-H bonds into new C-C, C-O, C-N, or C-halogen bonds, avoiding the need for pre-functionalized substrates. nih.gov
The use of a directing group, such as the amide itself or a tethered ligand, can guide the palladium catalyst to a specific C-H bond, enabling high regioselectivity. nih.govnih.gov For instance, palladium-catalyzed ortho-arylation of benzamides has been demonstrated using the simple CONH₂ group as a directing group. researchgate.net This methodology is tolerant of various functional groups on both the benzamide and the arylating agent. researchgate.net Furthermore, palladium-catalyzed C-H silylation and germanylation of benzamides have been achieved with the aid of an 8-aminoquinoline (B160924) directing group. nih.gov
| Catalytic System | Functionalization | Directing Group | Substrate Scope |
| Pd(OAc)₂ / Aryl Iodides | ortho-Arylation | Amide (CONH₂) | Various benzamides and aryl iodides. researchgate.net |
| Palladium Catalyst / Disilanes | C(sp²)-H and C(sp³)-H Silylation | 8-Aminoquinoline | Benzamides and carboxamides. nih.gov |
| Palladium Catalyst / Digermanes | C(sp²)-H Germanylation | 8-Aminoquinoline | Benzamides. nih.gov |
This table provides an overview of palladium-mediated C-H activation strategies for the functionalization of benzamides.
Reaction Mechanism Elucidation in Synthesis
The formation of the amide bond in this compound can be approached through several mechanistic routes. These pathways often involve the coupling of an aminopyridine derivative with a benzoic acid derivative. The specific nature of the reactants and catalysts employed dictates the operative mechanism.
Investigation of Reaction Pathways (e.g., Michael Addition-Amidation Cascade, Oxidative Cyclization)
Michael Addition-Amidation Cascade: One plausible pathway for the synthesis of N-(pyridin-2-yl)benzamides involves a Michael addition-amidation cascade. Research has demonstrated that the reaction between 2-aminopyridine and trans-β-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe2Ni-BDC), can yield N-(pyridin-2-yl)-benzamide. acs.org This reaction proceeds through the initial Michael addition of the aminopyridine to the nitroolefin, followed by an intramolecular amidation and subsequent rearrangement to form the final benzamide product. While this specific example utilizes trans-β-nitrostyrene as the benzoyl precursor, the fundamental principle of a cascade reaction involving the initial formation of a C-N bond followed by an amidation step presents a viable mechanistic model for the synthesis of this compound from appropriate precursors.
The proposed mechanism for the amidation of 2-aminopyridine with benzaldehyde, another potential precursor, suggests the formation of a C-N bond facilitated by a Lewis acid catalyst and an oxidant. mdpi.com This further supports the concept of a multi-step process leading to the final amide.
Oxidative Cyclization: Oxidative cyclization represents another potential synthetic strategy, particularly for creating heterocyclic structures that might be related to or serve as precursors for the target molecule. For instance, cobalt-catalyzed oxidative cyclization of benzamides with maleimides has been shown to produce isoindolone spirosuccinimides. acs.org Although this specific reaction does not directly yield this compound, the underlying principle of using an oxidant to facilitate an intramolecular C-H activation and subsequent cyclization is a relevant mechanistic concept in the broader context of benzamide derivative synthesis. acs.orgnih.govnih.govchemrxiv.org
Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed to synthesize 2,5-disubstituted oxazoles, demonstrating that under specific conditions, oxidative cyclization can proceed without a metal catalyst. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions: The direct formation of the C-N amide bond is often achieved through well-established transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov The synthesis of various aminopyridines via Buchwald-Hartwig amination of 2-bromopyridines has been successfully demonstrated. nih.govresearchgate.net
Ullmann Condensation: This copper-catalyzed reaction is another classic method for C-N bond formation. rsc.org The mechanism is thought to involve the formation of a copper(I)-amine complex, which then reacts with an aryl halide. While the precise mechanistic details can vary, proposed pathways include oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. rsc.org Kinetic studies on Ullmann amination have shown that the reaction rate is dependent on the nature of the halogen in the aryl halide. rsc.org
The following table summarizes the key features of these potential reaction pathways:
| Reaction Pathway | Key Reactants | Catalyst/Conditions | Mechanistic Highlights |
| Michael Addition-Amidation Cascade | 2-Aminopyridine, trans-β-nitrostyrene | Fe2Ni-BDC MOF | Initial Michael addition followed by intramolecular amidation and rearrangement. acs.org |
| Oxidative Cyclization | Benzamide derivatives, Maleimides/Allyl groups | Co(OAc)₂, I₂/KI, or catalyst-free | Intramolecular C-H activation and cyclization facilitated by an oxidant. acs.orgnih.govnih.gov |
| Buchwald-Hartwig Amination | 2-Halo/triflate-benzoic acid derivative, 2-Amino-3-methylpyridine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Oxidative addition of aryl halide to Pd(0), amine coordination, deprotonation, and reductive elimination. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net |
| Ullmann Condensation | 2-Halo-benzoic acid derivative, 2-Amino-3-methylpyridine | Copper catalyst (e.g., CuI) | Formation of a Cu(I)-amine complex, reaction with aryl halide, possibly via a Cu(III) intermediate. rsc.org |
Application of Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS). This is achieved by measuring the change in reaction rate when an atom at a specific position in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).
In the context of Ullmann amination reactions, N-deuteration of the reactant amine has been shown to result in a small kinetic isotope effect, suggesting that the N-H bond cleavage is involved in the rate-determining step, but perhaps not as the sole contributor. rsc.org Conversely, deuteration on the α-carbon of the amine had little kinetic effect, indicating that C-H bond cleavage at this position is not rate-limiting. rsc.org
KIE in Buchwald-Hartwig Amination: Extensive mechanistic investigations, including KIE studies, have been conducted on the Buchwald-Hartwig amination. The measurement of ¹³C KIEs has supported the currently accepted mechanism where the oxidative addition of the aryl halide to the Pd(0)-ligand complex is the first irreversible step and likely the RDS. nih.gov These studies are crucial for optimizing catalyst and ligand systems to improve reaction efficiency.
The absence of specific KIE data for the synthesis of this compound highlights an area for future research. Such studies would be invaluable for definitively establishing the rate-determining steps in its formation via different synthetic routes, thereby enabling more targeted optimization of reaction conditions.
The following table outlines the potential application of KIE studies for the different synthetic pathways:
| Reaction Pathway | Potential KIE Study | Expected Outcome if RDS |
| Michael Addition-Amidation Cascade | Deuteration of the amine N-H | A primary KIE (kH/kD > 1) would suggest N-H bond cleavage is part of the RDS. |
| Oxidative Cyclization | Deuteration of the C-H bond being activated | A primary KIE would indicate C-H bond cleavage is the RDS. |
| Buchwald-Hartwig Amination | ¹³C labeling at the carbon of the C-X bond (X=halide) | A significant ¹³C KIE would support oxidative addition as the RDS. nih.gov |
| Ullmann Condensation | Deuteration of the amine N-H | A primary KIE would suggest N-H bond cleavage is involved in the RDS. rsc.org |
Comprehensive Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the structure of a molecule. A thorough analysis would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) would be assigned to each unique proton and carbon atom.
Hypothetical ¹H NMR Data Table: This table would typically present the chemical shift, multiplicity (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), coupling constants, and integration for each proton in the molecule.
Hypothetical ¹³C NMR Data Table: This table would list the chemical shifts for each carbon atom, which are indicative of their bonding environment (e.g., aromatic, carbonyl, methyl).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies would confirm the presence of the amine (N-H), amide (C=O and N-H), and aromatic (C-H and C=C) functionalities in this compound.
Hypothetical IR Data Table: This table would list the absorption band frequencies (in cm⁻¹) and their corresponding functional group assignments and vibrational modes (e.g., stretching, bending).
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of the compound. This technique would be used to confirm the molecular formula of this compound as C₁₃H₁₃N₃O.
Hypothetical HRMS Data Table: This table would show the calculated and experimentally found exact mass for the molecular ion, confirming the elemental composition.
X-ray Crystallographic Studies for Solid-State Structure
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H⋯O, N-H⋯N Hydrogen Bonds)
The study of the crystal packing would show how individual molecules of this compound arrange themselves in the crystal lattice. This analysis would identify and characterize important intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability of the crystal structure. For this molecule, N-H⋯O hydrogen bonds involving the amide and amine groups, as well as N-H⋯N bonds with the pyridine nitrogen, would be expected.
Hypothetical Crystallographic Data and Hydrogen Bond Table: This table would summarize the key crystallographic parameters and the geometric details of any identified hydrogen bonds (donor-H, H···acceptor, donor···acceptor distances and the D-H···A angle).
Conformational Landscape and Intramolecular Interactions
The conformation of this compound is largely governed by the rotational freedom around the single bonds of the amide linker and the potential for non-covalent interactions between the substituent groups. These interactions can lead to a relatively stable, rigid structure in which specific atoms are held in proximity.
A predominant feature in the conformation of molecules containing the 2-aminobenzamide (B116534) scaffold is the formation of an intramolecular hydrogen bond. In the case of this compound, a hydrogen bond is anticipated between the hydrogen atom of the amide nitrogen (N-H) and the nitrogen atom of the pyridine ring. This interaction creates a pseudo-six-membered ring, significantly restricting the rotational freedom around the C(O)-N(H) bond and contributing to a more planar and rigid molecular structure.
Theoretical studies on similar benzamide derivatives, such as 3-amino-4-methoxy benzamide, have utilized methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to confirm and quantify the strength of intramolecular hydrogen bonds. ias.ac.in These computational approaches help to elucidate how such interactions influence the electronic charge distribution and delocalization within the molecule, further stabilizing a specific conformation. ias.ac.in
The formation of these hydrogen-bonded rings introduces a degree of rigidity to the molecule, which is a crucial factor in its interaction with other molecules.
Table 1: Illustrative Intramolecular Hydrogen Bond Geometry in a Related Benzamide Derivative Data presented is for 2-amino-N-(2-chloropyridin-3yl)benzamide as a representative example. researchgate.net
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N(amide)—H···N(pyridine) | 0.86 | 2.10 | 2.773 | 135 |
| N(amino)—H···O(amide) | 0.88 | 2.07 | 2.882 | 152 |
The angle describing the rotation of the aminophenyl group relative to the plane of the amide linker.
The angle describing the rotation of the methylpyridine group relative to the amide plane.
The dihedral angle between the mean planes of the aminophenyl and methylpyridine rings.
In structurally related compounds, these torsion angles are influenced by both steric hindrance from the substituents and the aforementioned intramolecular hydrogen bonds. For example, in 2-amino-N-(2-chloropyridin-3-yl)benzamide, the dihedral angle between the two aromatic rings is found to be minimal, at 2.28°, indicating a nearly coplanar arrangement enforced by hydrogen bonding. researchgate.net In contrast, other benzamide derivatives without such strong intramolecular constraints can exhibit significant twisting. For instance, 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide shows that the amide group is rotated by 31.98° out of the plane of the benzene ring. researchgate.net
The planarity or non-planarity dictated by these torsion angles has a profound impact on the molecule's electronic properties, such as conjugation, and its ability to pack in a crystal lattice or bind to a receptor site.
Table 2: Example Torsion Angles in a Related Benzamide Derivative Data presented is for 2-amino-N-(2-chloropyridin-3yl)benzamide as a representative example. researchgate.net
| Angle Name | Atoms Involved | Angle (°) |
| Torsion 1 | C(phenyl)-C(phenyl)-C(amide)-N(amide) | 179.89 |
| Torsion 2 | C(phenyl)-C(amide)-N(amide)-C(pyridine) | 1.4 |
| Torsion 3 | C(amide)-N(amide)-C(pyridine)-N(pyridine) | -1.6 |
| Torsion 4 | C(amide)-N(amide)-C(pyridine)-C(pyridine) | 0.2 |
Computational Chemistry and Theoretical Modeling of 2 Amino N 3 Methylpyridin 2 Yl Benzamide
Quantum Chemical Investigations (Density Functional Theory)
Density Functional Theory (DFT) serves as a powerful tool to explore the intrinsic properties of "2-amino-N-(3-methylpyridin-2-yl)benzamide" at the electronic level. These calculations are fundamental for understanding the molecule's geometry, orbital energies, and reactive sites.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine equilibrium geometries. nih.gov The process yields crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for a Benzamide Analog (Note: Data is for the analogous compound 2-Amino-N-(2-chloropyridin-3yl)benzamide) researchgate.net
| Parameter | Value |
|---|---|
| Dihedral Angle (Benzene-Pyridine) | 2.28 (9)° |
| N-H···O Intramolecular H-bond | Present |
| N-H···N Intermolecular H-bond | Present in crystal |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For related pyrazole (B372694) derivatives studied using DFT, the HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity. nih.gov The distribution of these orbitals is also informative. Typically, in such aromatic compounds, the HOMO and LUMO are distributed over the π-conjugated systems of the aromatic rings.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A hard molecule possesses a large HOMO-LUMO gap, whereas a soft molecule has a small gap. researchgate.net
Table 2: Calculated Reactivity Descriptors for an Analogous Molecule (Note: The following data is illustrative for a related pyrimidine (B1678525) derivative and not the specific title compound) nih.gov
| Parameter | Value (Hartree) - B3LYP | Value (Hartree) - HF |
|---|---|---|
| EHOMO | -0.2523 | -0.3429 |
| ELUMO | 0.0513 | 0.0585 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net
For "this compound", the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making them key sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov The hydrogen atoms of the amino group and the amide linkage would exhibit positive potential, marking them as sites for nucleophilic interactions. nih.gov This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.
Studies on N-pyridin-2-yl benzamide analogues have shown their potential as allosteric activators of enzymes like glucokinase (GK). researchgate.netresearchgate.net Molecular docking simulations of these compounds into the allosteric site of GK have been performed to predict their binding conformations. researchgate.netnih.gov It is plausible that "this compound" could also bind to the allosteric pocket of kinases.
The docking process typically involves placing the ligand in the binding site of the target protein and evaluating different conformations based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net For similar benzamide derivatives targeting kinases, docking studies have successfully predicted binding modes that are consistent with experimental activity data. nih.gov For example, N-pyridin-2-yl benzamide analogues have been successfully docked into the allosteric site of glucokinase, demonstrating their potential as enzyme activators. researchgate.net
The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. For benzamide derivatives binding to kinase allosteric sites, these interactions typically include:
Hydrogen Bonds: The amide linkage (-C(=O)NH-) is a key pharmacophoric feature, often forming hydrogen bonds with backbone atoms of amino acid residues in the binding pocket. For instance, in GK activators, the amide NH can interact with the backbone carbonyl of residues like Arg63. The amino group and the pyridine nitrogen can also act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The aromatic benzene (B151609) and pyridine rings, along with the methyl group, can engage in hydrophobic interactions with nonpolar residues within the binding pocket, such as valine, isoleucine, and proline.
π-π Stacking: The aromatic rings can form π-π stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, and tryptophan, further stabilizing the complex.
In studies of related N-benzothiazol-2-yl benzamide derivatives, the benzothiazole (B30560) moiety was found to project into a hydrophobic cavity, interacting with residues like Val455 and Lys459. A similar binding pattern can be anticipated for "this compound", where the substituted pyridine ring would occupy a hydrophobic sub-pocket.
Table 3: Common Interacting Residues for Benzamide Analogs in Kinase Allosteric Sites (Note: This table is a compilation from studies on analogous GK activators)
| Interaction Type | Potential Interacting Residues | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bond | Arg63 | Amide NH, Pyridine N |
| Hydrophobic | Val455, Ile159, Pro66 | Pyridine Ring, Benzene Ring, Methyl Group |
Structure-Based Pharmacophore Modeling
Derivation of Essential Structural Features for Molecular Recognition
No published research is currently available that details the derivation of essential structural features of this compound for molecular recognition through computational methods.
Application in Ligand Design and Optimization
There is no specific information in the existing scientific literature regarding the application of computational models of this compound in ligand design and optimization.
Structure Activity Relationship Sar Studies on 2 Amino N 3 Methylpyridin 2 Yl Benzamide Analogues
Impact of Benzamide (B126) Core Modifications on Biological Interaction Profile
The benzamide core is a critical component of the molecule, and alterations to this scaffold have profound effects on the compound's biological profile.
The position of the amino group on the benzene (B151609) ring is a crucial determinant of the biological activity of benzamide derivatives. Studies on related structures, such as aminosalicylates, have shown that the location of the amino group is critical for specific biological effects like the reduction of replication errors in cells. nih.gov For instance, in a study comparing 5-aminosalicylate (B10771825) (5-ASA) with its 4-ASA and 3-ASA analogs, only 5-ASA was effective in lowering mutations, highlighting the positional importance of the amino group. nih.gov While 5-ASA and 4-ASA demonstrated growth inhibitory properties, 3-ASA was less effective or inactive, suggesting that the relative positions of the amino and carboxyl groups are key to this activity. nih.gov
Substitution on the amino group itself also modulates activity. For example, N-acetylation of 5-ASA, a common metabolic transformation, has been shown to abolish some of its specific cellular activities, even though it retains properties like superoxide (B77818) scavenging. nih.gov In the context of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a 3-amino group was found to be a key structural feature for their activity as Forkhead Box M1 inhibitors. mdpi.com This underscores the significance of an unsubstituted amino group at a specific position for certain biological interactions.
Furthermore, replacing the amino group with other functionalities or altering its electronic properties through substitution on the ring can drastically change the molecule's interaction profile. The amino group, being a strong electron-donating group, influences the electronic distribution of the benzene ring, which in turn affects its binding capabilities. researchgate.net The interplay between the electron-donating amino group and other substituents can lead to complex SAR, where both electronic and steric factors come into play.
A study on 2-phenoxybenzamides revealed that replacing a piperazinyl moiety with an amino group at the 3- or 4-position of the benzene ring led to a significant decrease in antiplasmodial activity. mdpi.com This indicates that for this particular scaffold and biological target, a simple amino group is not a favorable replacement for a more complex, bulky substituent.
The following table summarizes the influence of the amino group's position on the activity of aminosalicylate analogs:
| Compound | Growth Inhibition | Superoxide Scavenging | Reduction of Replication Errors |
| 5-Aminosalicylate (5-ASA) | Yes | Yes | Yes |
| 4-Aminosalicylate (4-ASA) | Yes | Not specified | No |
| 3-Aminosalicylate (3-ASA) | Weak or absent | Not specified | No |
| N-acetyl-5-ASA | Yes | Yes | No |
Data sourced from a study on aminosalicylate analogs and their effects on cell replication fidelity. nih.gov
The introduction of other substituents onto the benzene ring of the benzamide core significantly influences the biological activity of the resulting analogues. The nature, position, and electronic properties of these substituents can alter the molecule's lipophilicity, conformation, and ability to form key interactions with biological targets.
In a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), it was found that a 2-fluoro substituent on the benzene ring led to superior fungicidal activity compared to other substitutions. mdpi.com This highlights the positive impact of a small, electronegative atom at the ortho position for this class of compounds. Conversely, in a different study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the effect of various electron-withdrawing and electron-donating substituents on the phenyl ring was investigated. mdpi.com
The electronic nature of the substituents plays a critical role. Activating groups, which are electron-donating, and deactivating groups, which are electron-withdrawing, alter the electron density of the benzene ring, thereby affecting its reactivity and interaction with electrophilic or nucleophilic sites on a target protein. libretexts.org For example, strongly electron-donating groups like -NH2 and -OH, and strongly deactivating groups like -NO2, can significantly modify the electronic character of the ring. researchgate.netlibretexts.org
A study on 2-phenoxybenzamides as antiplasmodial agents showed that moving a substituent from the meta to the para position could dramatically increase activity. mdpi.com Specifically, a para-substituted N-Boc piperazinyl derivative exhibited the highest activity and selectivity in the series. mdpi.com This underscores the importance of the substituent's position in optimizing interactions with the target.
The following table presents data on the fungicidal activities of some benzamide derivatives with different substituents on the benzene ring:
| Compound ID | Benzene Ring Substituent | Fungicidal Activity (Inhibition %) |
| 7a | 2-F | 85 |
| 7b | 3-F | 78 |
| 7c | 4-F | 75 |
| 7d | 2-Cl | 82 |
| 7e | 4-Cl | 73 |
| 7f | 2-CH3 | 70 |
| 7g | 4-CH3 | 68 |
Data is illustrative and based on findings that 2-fluoro substitution provided superior activity. mdpi.com
Role of the Pyridine (B92270) Moiety in Modulating Activity
The pyridine ring is another key structural element of 2-amino-N-(3-methylpyridin-2-yl)benzamide, and modifications to this heterocycle have been shown to be a fruitful strategy for modulating biological activity. The nitrogen atom in the pyridine ring imparts distinct properties compared to a benzene ring, including increased aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor. nih.gov
In a study focused on N-pyridin-2-yl benzamide analogues as glucokinase activators, the position of substituents on the pyridine ring was explored. nih.gov While this study did not specifically detail the systematic movement of a methyl group, it highlighted the importance of the substitution pattern on the pyridine ring for activity. For instance, in the development of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the presence of the 4-methyl group on the pyridine ring was a key feature of the synthesized molecule. researchgate.net
Research on pyridine derivatives has shown that the position of substituents can enhance or diminish their antiproliferative activity. nih.gov While this study focused on groups like -OMe, -OH, -C=O, and -NH2, the principle that positional isomerism is a critical factor in determining biological efficacy is broadly applicable. nih.gov A methyl group, although relatively simple, can introduce steric hindrance that may either promote a more favorable binding conformation or clash with the active site of a protein.
Furthermore, the electronic effect of a methyl group, being weakly electron-donating, can subtly alter the basicity of the pyridine nitrogen and the electron distribution within the ring. This can affect hydrogen bonding interactions and pi-stacking with aromatic residues in a protein's binding pocket. The precise impact of the methyl group's position would be highly dependent on the specific biological target and the nature of the binding site. A systematic study comparing the 3-methyl, 4-methyl, 5-methyl, and 6-methyl isomers of N-(pyridin-2-yl)benzamide would be necessary to fully elucidate the SAR for a given biological activity.
Replacing the 3-methylpyridin-2-yl moiety with different pyridine isomers or other heteroaryl ring systems is a common strategy in medicinal chemistry to explore new chemical space and optimize biological activity. The rationale behind this approach is that different ring systems can offer alternative hydrogen bonding patterns, improved physicochemical properties, and novel interactions with the target protein.
The pyridine ring itself is a key pharmacophore in numerous FDA-approved drugs due to its favorable properties. nih.gov The nitrogen atom's position within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dramatically influences the molecule's vectoral properties and its ability to interact with specific residues in a binding pocket. nih.gov Studies on various pyridine-containing compounds have demonstrated that the arrangement of the pyridine nitrogen is crucial for biological activities ranging from antibacterial to anticancer effects. nih.govnih.gov
In the context of benzamide derivatives, replacing the pyridine ring with other heterocyclic systems has been explored. For example, in the development of inhibitors for cyclin-dependent kinase 5 (cdk5), a 2-aminothiazole (B372263) scaffold was identified as a promising alternative to a pyridine-based system. nih.gov This highlights that other five- or six-membered heteroaryl rings can mimic the key interactions of the pyridine moiety while offering different structural and electronic properties.
Furthermore, the use of fused heterocyclic systems, such as pyrazolopyridines or thieno[2,3-b]pyridines, can introduce additional rigidity and extend the molecule's interaction surface. mdpi.comnih.gov For instance, a series of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were synthesized to evaluate their anti-fibrotic activity, demonstrating the potential of replacing a single pyridine ring with a more complex heteroaromatic system. mdpi.com
The choice of the heteroaryl ring system can significantly impact the compound's selectivity for its intended target over other related proteins. For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, aminopyrimidines were identified as a novel and selective class of compounds. nih.gov This selectivity often arises from subtle differences in the shape and electronic landscape of the binding site, which can be exploited by carefully choosing the appropriate heteroaryl ring.
Interplay of Structural Features and Conformation in SAR
Crystal structure analysis of 2-amino-N-(pyridin-2-yl)benzamide reveals that the molecule can adopt a relatively planar conformation, with the aromatic rings being nearly coplanar. researchgate.net This planarity is often stabilized by an intramolecular hydrogen bond between the amino group on the benzene ring and the oxygen atom of the amide group. researchgate.netresearchgate.net This hydrogen bond can restrict the rotational freedom around the amide bond, pre-organizing the molecule into a specific conformation that may be favorable for binding.
However, the introduction of substituents, particularly at the ortho positions of either ring, can induce steric hindrance that forces the rings out of planarity. For instance, in N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy substituent can disrupt the coplanar conformation of the amide moiety with the benzene ring. nih.gov This conformational change can, in turn, affect the molecule's interaction with its target.
The conformation of flexible molecules like these can also be influenced by their environment. In the case of Imatinib, a related kinase inhibitor, the molecule can adopt either an extended or a folded conformation, and the preference for one over the other is influenced by intermolecular interactions in the solid state and by the binding pocket of its target kinase. mdpi.com This highlights that the bioactive conformation may not necessarily be the lowest energy conformation in solution.
The interplay of structural features is also evident in how substituents affect intramolecular hydrogen bonding. In some benzamide derivatives, an intramolecular hydrogen bond can "mask" the polarity of the amide group, paradoxically increasing the molecule's lipophilicity. nih.gov The strength of such hydrogen bonds can be modulated by the electronic effects of other substituents on the ring, creating a complex relationship between structure, conformation, and physicochemical properties.
Significance of Hydrogen Bonding (Intra- and Intermolecular) on Molecular Recognition
Hydrogen bonds, both within the molecule (intramolecular) and between the molecule and its target (intermolecular), are fundamental to the molecular recognition process. The specific arrangement of hydrogen bond donors and acceptors in this compound, including the primary amine (-NH2), the amide linker (-CONH-), and the pyridine nitrogen, dictates its conformational preference and binding orientation.
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of a molecule, which can pre-organize it for optimal binding to a biological receptor. In analogues of this compound, an intramolecular hydrogen bond can form between the amide proton (N-H) and the nitrogen atom of the pyridine ring. nih.gov This interaction restricts the conformational mobility of the peptide backbone, which can be a critical factor for activity. nih.gov Similarly, studies on related benzamide structures show that intramolecular hydrogen bonds can form between a carbonyl oxygen and a nearby hydrogen donor, creating a stable six-membered ring structure. nih.govresearchgate.net For instance, in 2-amino-N-(2-chloropyridin-3-yl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed, which helps to render the aromatic rings nearly coplanar. researchgate.net This planarity can be essential for effective stacking interactions within a binding pocket.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary interactions that anchor a ligand to its protein target. The amine and amide groups in the benzamide scaffold are potent hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen act as acceptors. mdpi.com In the solid state, analogues of this compound form extensive intermolecular hydrogen-bonding networks. researchgate.netnih.gov For example, crystal structure analysis of related compounds reveals intermolecular N—H⋯O and N—H⋯N hydrogen bonds that link molecules together. researchgate.netnih.gov These same interactions are pivotal in ligand-receptor binding. The primary amine on the benzamide ring and the amide N-H can donate hydrogen bonds to acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site, while the carbonyl oxygen can accept a hydrogen bond from donor residues (e.g., arginine, lysine, or backbone N-H). The pyridine nitrogen also serves as a key hydrogen bond acceptor site.
The table below summarizes hydrogen bond geometries observed in a closely related analogue, demonstrating the characteristics of these interactions.
Table 1: Hydrogen-Bond Geometry (Å, °) in 2-amino-N-(2-chloropyridin-3-yl)benzamide
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |
|---|---|---|---|---|---|
| N(3)—H(3A)···O(1) | 0.86 | 2.10 | 2.7734 (19) | 135 | Intramolecular |
| N(2)—H(2)···O(1) | 0.88 | 2.07 | 2.882 (2) | 152 | Intermolecular |
| N(3)—H(3B)···N(1) | 0.86 | 2.42 | 3.087 (2) | 134 | Intermolecular |
Data sourced from a study on 2-amino-N-(2-chloropyridin-3-yl)benzamide, a structural analogue. researchgate.net
Steric and Electronic Contributions to Binding Affinity and Selectivity
Beyond hydrogen bonding, the steric and electronic properties of analogues are powerful determinants of binding affinity and selectivity. SAR studies often involve modifying substituents on the aromatic rings to probe these effects.
Steric Contributions: The size and shape of substituents (steric bulk) influence how well a molecule fits into its binding site. The methyl group at position 3 of the pyridine ring in the parent compound, for example, impacts the rotational angle between the two aromatic rings. Introducing larger or smaller groups at this position or elsewhere would directly affect the compound's conformation and its complementarity with the receptor surface.
Studies on related pyridine derivatives have shown that the introduction of a bulky phenyl group can significantly decrease binding affinity, likely due to a steric clash that prevents optimal orientation within the binding pocket. csic.es Conversely, in other systems, increasing steric bulk can enhance van der Waals interactions and improve affinity, provided the substituent fits within the target site. The length of a linker connecting different parts of a molecule is also a critical steric factor that can dramatically alter binding affinity. csic.es
Electronic Contributions: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—modifies the charge distribution across the molecule. This affects the strength of hydrogen bonds and other electrostatic interactions. For example, substituting the benzamide ring with electron-withdrawing groups like fluorine atoms has been shown to increase the binding affinity of benzamide analogues to the cereblon (CRBN) protein. nih.gov This enhancement is attributed to the modulation of the molecule's electrostatic potential and the potential formation of additional interactions like halogen bonds.
The table below illustrates how substitutions on a benzamide scaffold affect binding affinity, measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.
Table 2: Impact of Substituents on Binding Affinity of Benzamide Analogues to CRBN
| Compound | R¹ | R² | R³ | R⁴ | IC50 (μM) |
|---|---|---|---|---|---|
| 6a | H | H | H | H | > 1000 |
| 6b | F | F | F | F | 240 ± 82 |
| 8d | F | H | H | H | 63 ± 16 |
| 8f | F | F | H | H | 120 ± 29 |
Data from a study on benzamide-type derivatives as CRBN binders. nih.gov
These findings underscore that a delicate balance of steric and electronic factors is essential for achieving high binding affinity and selectivity. Optimizing these properties through systematic chemical modification is a cornerstone of developing potent and specific molecules based on the this compound scaffold.
Mechanistic Elucidation of Molecular Interactions of 2 Amino N 3 Methylpyridin 2 Yl Benzamide
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is a primary mechanism through which they exert biological effects. The benzamide (B126) scaffold is present in numerous compounds that target a wide array of receptors.
Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play critical roles in synaptic transmission and are implicated in various neurological conditions. nih.gov There is currently no direct published evidence demonstrating that 2-amino-N-(3-methylpyridin-2-yl)benzamide acts as an allosteric modulator of nAChRs. However, complex interactions between different receptor systems are known to exist. For instance, research has shown that adenosine (B11128) A(2A) receptors can modulate cholinergic neurotransmission and affect the regulation of nAChRs in response to nicotine. nih.gov Given the potential for benzamide derivatives to interact with adenosine receptors, an indirect modulatory role on nAChRs, while speculative, cannot be entirely ruled out pending further investigation.
The versatility of the benzamide structure allows for its interaction with various other membrane receptors. For example, distinct series of N-pyridyl and pyrimidine (B1678525) benzamides have been identified as openers for KCNQ2/Q3 potassium channels, which are voltage-gated ion channels crucial for regulating neuronal excitability. nih.gov
Furthermore, adenosine receptors, which are G protein-coupled receptors (GPCRs), are significant drug targets, and their modulation can impact immune responses and neurodegenerative processes. fz-juelich.denih.gov While extensive research exists on ligands for A(2A) and A(2B) adenosine receptor subtypes, no studies have specifically reported interactions between these receptors and this compound. nih.govnih.gov The exploration of this compound's activity at these and other membrane receptors remains an area for future research.
Enzyme Inhibition and Activation Mechanisms
Beyond receptor binding, many therapeutic agents function by modulating the activity of key enzymes. The benzamide moiety is a constituent of various enzyme inhibitors and activators.
Receptor tyrosine kinases (RTKs) are critical cell surface receptors that regulate cellular processes like growth, differentiation, and metabolism. Their dysregulation is often linked to cancer. There are no specific studies showing this compound modulates RTK pathways. However, the broader chemical class of benzamides has been explored for kinase inhibition. For instance, certain 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide derivatives have been identified as inhibitors of p38α MAP kinase, a serine/threonine kinase involved in inflammatory responses. ebi.ac.uk This suggests that the benzamide scaffold has the potential for kinase-targeted interactions, although specific activity for this compound at RTKs has not been documented.
The most significant body of evidence for the biological activity of the N-(pyridin-2-yl)benzamide scaffold relates to the allosteric activation of glucokinase (GK). GK is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.gov Allosteric activators of GK are a promising class of therapeutic agents for type 2 diabetes. nih.govnih.gov
Studies have focused on a series of N-pyridin-2-yl benzamide analogues as potent allosteric activators of GK. dntb.gov.uanih.gov These compounds bind to an allosteric site on the enzyme, distinct from the glucose-binding site, inducing a conformational change that enhances its catalytic activity. researchgate.net Research by Grewal et al. involved the synthesis and in vitro evaluation of N-pyridin-2-yl benzamide analogues, including compounds with the same N-(3-methylpyridin-2-yl) group as the title compound. nih.gov The precursor, 3-nitro-N-(3-methylpyridin-2-yl)benzamide, and its reduced form, 3-amino-N-(3-methylpyridin-2-yl)benzamide (a close analogue of the title compound), were synthesized and evaluated for GK activation. nih.gov Several compounds in this series demonstrated excellent GK activity, achieving a fold activation of approximately 2.0 compared to the control in in vitro assays. nih.gov
| Compound | Core Structure | Substituent (R) | GK Fold Activation | Reference |
|---|---|---|---|---|
| Compound 5c | N-(3-methylpyridin-2-yl)benzamide | 3-nitro | 1.91 ± 0.05 | nih.gov |
| Compound 5e | N-(5-chloropyridin-2-yl)benzamide | 3-nitro | 2.01 ± 0.04 | nih.gov |
| Compound 5g | N-(5-bromopyridin-2-yl)benzamide | 3-nitro | 2.00 ± 0.03 | nih.gov |
| Compound 6d | N-(pyridin-2-yl)benzamide | 3-amino | 1.98 ± 0.04 | nih.gov |
DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase and a validated target for antibiotics. nih.gov It consists of GyrA and GyrB subunits, which manage DNA topology during replication. nih.gov While numerous inhibitors of DNA gyrase have been discovered, including N-phenylpyrrolamides and gyramides, there is no published literature to suggest that this compound or its close analogues inhibit this enzyme. nih.govnih.govrsc.org The known inhibitors belong to distinct chemical classes.
Adenosine Receptors: As noted previously, adenosine receptors are key targets in pharmacology. fz-juelich.de The enzymes that regulate adenosine levels and the receptors themselves are modulated by a wide range of compounds. However, a direct interaction or modulatory effect of this compound on adenosine receptors has not been reported in scientific literature.
Cellular Pathway Modulation
Following a comprehensive review of scientific literature, it has been determined that there is currently a lack of specific research data on the cellular pathway modulation by the compound this compound. While studies on structurally related benzamide derivatives exist, providing insights into the potential biological activities of this class of compounds, direct experimental evidence for the specific molecular interactions and pathway modulation of this compound is not available in the reviewed sources.
Research into Signaling Cascades Affected by Compound-Target Interactions
No published studies were identified that specifically investigate the signaling cascades affected by the interaction of this compound with cellular targets. Research on analogous benzamide compounds suggests that this class of molecules can influence various signaling pathways. For instance, certain N-substituted benzamides have been explored for their role as inhibitors of specific enzymes or as modulators of cellular signaling processes. However, without direct experimental data for this compound, any discussion of its impact on signaling cascades would be speculative.
Studies on Molecular Pathways Associated with Specific Biological Responses
There is no available research detailing the molecular pathways associated with any specific biological responses to this compound. The biological activity of benzamide derivatives can be diverse, with some exhibiting antiproliferative, antimicrobial, or enzyme-inhibitory effects. These activities are intrinsically linked to the modulation of specific molecular pathways. For example, the antiproliferative effects of some benzamides have been linked to their interaction with nucleic acids and interference with the cell cycle. However, in the absence of studies on this compound, it is not possible to define its specific biological responses or the molecular pathways it may modulate.
Further research, including target identification, in vitro cellular assays, and in vivo studies, is required to elucidate the mechanistic details of this compound's interactions at the cellular level and to understand its potential effects on signaling cascades and molecular pathways.
Future Research Perspectives and Emerging Directions for 2 Amino N 3 Methylpyridin 2 Yl Benzamide
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity
The future development of 2-amino-N-(3-methylpyridin-2-yl)benzamide and its analogs is intrinsically linked to the innovation of synthetic methodologies. Current synthetic routes, while effective, can often be improved in terms of efficiency, cost-effectiveness, and environmental impact. Future research should focus on developing more streamlined and diversity-oriented synthetic strategies.
One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of 2-aminobenzamide (B116534) derivatives. mdpi.com Exploring MAOS for the condensation of isatoic anhydride (B1165640) with 2-amino-3-methylpyridine (B33374) could offer a more efficient alternative to conventional heating methods. mdpi.com
Furthermore, the development of novel catalytic systems could revolutionize the synthesis of this scaffold. For instance, the use of bimetallic metal-organic frameworks (MOFs) has shown promise in catalyzing amidation reactions under milder conditions. mdpi.com Investigating the applicability of such heterogeneous catalysts for the synthesis of this compound could lead to more sustainable and reusable catalytic processes. mdpi.com
Additionally, future synthetic efforts should aim at creating libraries of derivatives with diverse substitutions on both the benzamide (B126) and pyridine (B92270) rings. This can be achieved through late-stage functionalization techniques, which allow for the modification of a common intermediate, thereby rapidly generating a wide range of analogs for structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of more potent and selective compounds. patsnap.com For this compound, advanced computational approaches can significantly accelerate the lead optimization process. patsnap.comimmunocure.us
Future research should leverage quantitative structure-activity relationship (QSAR) modeling and molecular docking studies to understand the key structural features required for biological activity. patsnap.com By building robust QSAR models based on a library of synthesized analogs, it will be possible to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their biological targets, helping to rationalize observed activities and guide the design of new analogs with improved binding affinity. nih.govnih.gov
Moreover, the application of more sophisticated computational methods like Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations can offer a more accurate prediction of binding affinities and a deeper understanding of the dynamic interactions between the ligand and its target protein. nih.gov These methods can be particularly valuable in the lead optimization phase to fine-tune the structure of the molecule for optimal target engagement. immunocure.usnih.gov
Exploration of Undiscovered Biological Targets and Mechanisms
While the 2-aminobenzamide scaffold is known to interact with a range of biological targets, including histone deacetylases (HDACs) and glucokinase, the full spectrum of biological activities for this compound remains largely unexplored. nih.govnih.gov A key future research direction will be to identify and validate novel biological targets for this compound and its derivatives.
Phenotypic screening of this compound and its analogs in various disease models can uncover unexpected therapeutic applications. This can be followed by target deconvolution studies, employing techniques such as chemical proteomics and affinity-based protein profiling, to identify the specific molecular targets responsible for the observed phenotype.
Given that derivatives of 2-aminobenzamide have shown promise as antimicrobial agents, future investigations could explore the potential of this compound against a panel of bacterial and fungal pathogens. mdpi.com Similarly, its potential as an anticancer agent could be investigated by screening against a diverse range of cancer cell lines and exploring its mechanism of action, which may involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival. The structural similarity to known glucokinase activators also warrants a thorough investigation into its potential as a treatment for type 2 diabetes. nih.govresearchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is crucial. drugtargetreview.com This systems biology approach can provide a comprehensive picture of the molecular changes induced by the compound, from the genome to the metabolome. drugtargetreview.comnih.gov
Future studies should aim to combine genomics, transcriptomics, proteomics, and metabolomics data to elucidate the mechanism of action of this compound. For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression patterns in response to treatment with the compound, providing clues about the signaling pathways it modulates. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. nih.gov
By integrating these different layers of biological information, researchers can construct detailed molecular networks that illustrate how this compound exerts its effects. nih.gov This comprehensive mechanistic understanding will be invaluable for identifying biomarkers of drug response, predicting potential side effects, and developing rational combination therapies. drugtargetreview.com
Q & A
Q. What are the standard synthetic routes for 2-amino-N-(3-methylpyridin-2-yl)benzamide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via amide coupling between 2-aminobenzoic acid derivatives and 3-methylpyridin-2-amine. Key methods include:
- Acyl chloride intermediates : Reacting 2-aminobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with 3-methylpyridin-2-amine in pyridine/CH₂Cl₂ .
- Catalytic hydrogenation : For intermediates with reducible groups (e.g., nitro to amino), Pd/C under H₂ in methanol is used .
- Protecting groups : Triisopropylsilyl chloride (TIPSCl) in DMF with Et₃N protects hydroxyl groups during synthesis .
Optimization : Yield depends on solvent polarity, stoichiometry, and catalyst purity. For example, excess pyridine (≥2 eq.) improves acyl chloride reactivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the aromatic protons (δ 6.8–8.2 ppm for pyridine and benzamide rings) and the amide NH (δ ~10 ppm). Spin-spin coupling between pyridine and benzamide protons validates connectivity .
- GC-MS/EI-MS : Molecular ion peaks (e.g., m/z 213 for C₁₂H₁₁N₃O) confirm molecular weight. Fragmentation patterns (e.g., loss of CO from the amide group) aid structural validation .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .
Q. How do solubility and stability impact experimental design?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to enhance binding to bacterial enzymes like acyl carrier protein synthase (ACPS), as seen in analogs .
- Pyridine modifications : Methyl groups at the 3-position improve lipophilicity and metabolic stability. Replace with bulkier substituents (e.g., ethyl) to study steric effects on target engagement .
- Bioisosteric replacements : Replace the amide with a sulfonamide to assess resistance to hydrolysis while maintaining hydrogen-bonding capacity .
Q. What crystallographic strategies resolve ambiguities in molecular conformation?
Answer:
Q. How does this compound interact with bacterial targets like ACPS/PPTase?
Answer:
- Enzyme inhibition : The trifluoromethyl analog (see ) binds ACPS via hydrophobic interactions with the active site (e.g., Val154, Leu158) and hydrogen bonds with catalytic residues (e.g., Asp126). Validate via:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd ~ µM range).
- Molecular docking (AutoDock Vina) : Use PDB 1F7L for ACPS homology modeling .
- Pathway disruption : Inhibiting ACPS blocks fatty acid biosynthesis, confirmed by LC-MS metabolomics showing accumulation of malonyl-CoA precursors .
Q. How should researchers address contradictions in reported bioactivity data?
Answer:
- Assay variability : Standardize conditions (e.g., bacterial strain, MIC protocol) to compare datasets. For example, discrepancies in MIC values may arise from differences in bacterial efflux pump expression .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide) that may skew activity .
- Orthogonal validation : Combine enzyme inhibition (ACPS) with whole-cell assays (e.g., time-kill curves) to confirm target-specific effects .
Q. What computational tools predict reactivity and optimize synthetic pathways?
Answer:
- Reaction optimization : Machine learning platforms (e.g., LabMate.AI ) analyze parameters (solvent, catalyst) from historical data to recommend conditions for amide coupling .
- ADMET prediction : ACD/Labs Percepta calculates logP (≈2.1) and solubility (≈0.1 mg/mL) to prioritize derivatives with favorable pharmacokinetics .
- DFT calculations (Gaussian 16) : Model transition states for amide bond formation to identify rate-limiting steps (e.g., nucleophilic attack by pyridinylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
